Tert-butyl 4-bromobenzoate

Overview

Description

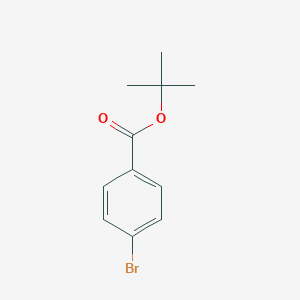

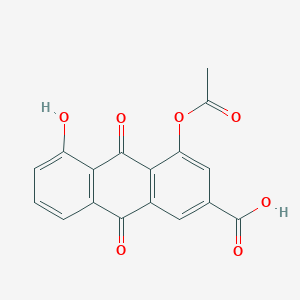

Tert-butyl 4-bromobenzoate is a 4-bromo substituted benzoic acid derivative . It has a molecular formula of C11H13BrO2 and an average mass of 257.124 Da .

Synthesis Analysis

This compound can be synthesized through various methods. One method involves the reaction of 4-bromobenzoic acid with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine . Another method involves the reaction of 4-bromobenzoic acid with tert-butanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 . This compound has 2 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 297.0±13.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 53.7±3.0 kJ/mol . The compound has a flash point of 133.4±19.8 °C .

Scientific Research Applications

Room-Temperature Chemical Reactions

Tert-butyl perbenzoate is used as a substitute for benzoquinone in Fujiwara-Moritani reactions, facilitating mild room-temperature reactions between acetanilides and butyl acrylate. The presence of Cu(OAc)2 as a cocatalyst enhances this system, allowing for the activation of methyl methacrylate towards coupling under these conditions (Liu & Hii, 2011).

Synthesis of Organic Compounds

The compound is involved in the synthesis of complex organic molecules like 3,5-Di-tert-butyl-4-hydroxybenzoic acid, achieved through a series of reactions involving bromine and acetic acid, followed by oxidation using Jones reagent (Yi, 2003).

Study of Chemical Kinetics and Radical Behavior

In the realm of physical chemistry, tert-butyl aroylperbenzoates have been studied using laser flash photolysis to understand the kinetics of their singlet and triplet states as well as the behavior of aroylphenyl radicals. This research provides valuable data on the solvent-dependent lifetimes of these radicals and their reactions with various quenchers, offering insights into their potential applications in different chemical environments (Shah & Neckers, 2004).

Advanced Material Synthesis

The compound has been used to synthesize advanced materials like terbium complexes with various substituted benzoic acids, exhibiting characteristic luminescence properties of Tb(III). The study of these complexes furthers the understanding of luminescence properties based on different substituents in the ligands, contributing to the field of material science and engineering (Zheng, 2012).

Chemical Safety and Stability Studies

Furthermore, tert-butyl peroxybenzoate has been a subject of safety studies due to its sensitivity and hazardous nature. Research focusing on its thermal characteristics and reaction kinetics is crucial for preventing accidents in petrochemical industries. Studies employing techniques like differential scanning calorimetry provide valuable data on the thermal decomposition process, aiding in the establishment of safety protocols (Cheng et al., 2008).

Safety and Hazards

Tert-butyl 4-bromobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Tert-butyl 4-bromobenzoate is primarily used for research and development purposes . It can be used as a building block for the synthesis of various biologically active compounds . The future directions of this compound largely depend on the advancements in the field of organic synthesis and the discovery of new biologically active compounds.

Mechanism of Action

Target of Action

Tert-butyl 4-bromobenzoate is an organic compound . It is primarily used as a reagent and intermediate in organic synthesis . The specific targets of this compound depend on the context of the synthesis it is being used in.

Mode of Action

The compound interacts with its targets through chemical reactions. The specific mode of action depends on the type of reaction it is involved in. For instance, it can participate in esterification reactions to form new compounds .

Biochemical Pathways

This compound is involved in various biochemical pathways depending on the specific synthesis process it is used in. It serves as a building block for the synthesis of various biologically active compounds .

Result of Action

The result of this compound’s action is the formation of new compounds. It is used as a building block in the synthesis of various biologically active compounds .

Properties

IUPAC Name |

tert-butyl 4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJJYXUCGYOXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462722 | |

| Record name | Tert-butyl 4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59247-47-1 | |

| Record name | Tert-butyl 4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-benzoic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using tert-butyl 4-bromobenzoate in the synthesis of N-substituted derivatives of tert-butyl 4-aminobenzoate?

A1: this compound serves as a crucial starting material in this synthesis. The bromine atom in the para position to the ester group acts as a leaving group in the palladium-catalyzed amination reaction. This allows for the introduction of various amine groups to the benzene ring, ultimately leading to the formation of N-substituted derivatives of tert-butyl 4-aminobenzoate. []

Q2: What are the advantages of using a palladium catalyst in this specific reaction?

A2: Palladium catalysts, specifically PdCl2 with P(o-tolyl)3 in this case, are known for their efficiency in mediating cross-coupling reactions, including aminations. [] The palladium catalyst facilitates the formation of a carbon-nitrogen bond between the this compound and the amine reactant. This catalytic approach offers several advantages, such as milder reaction conditions, higher yields, and improved selectivity compared to alternative synthetic routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

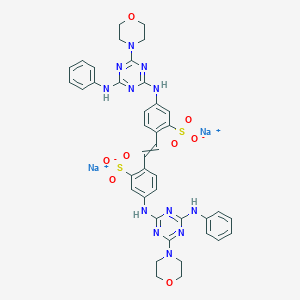

![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)

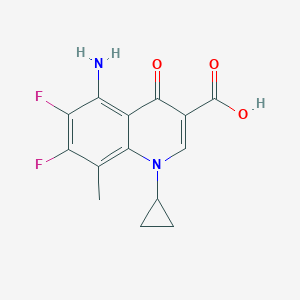

![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)